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molecular formula C7H8BrNO2S B3034297 2-(Bromomethyl)benzenesulfonamide CAS No. 153974-13-1

2-(Bromomethyl)benzenesulfonamide

Cat. No. B3034297
M. Wt: 250.12 g/mol
InChI Key: SHDFJDMGZGXKHR-UHFFFAOYSA-N
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Patent
US04723990

Procedure details

A solution of ammonia (1.0 ml) in tetrahydrofuran (50 ml) at -78° was contacted dropwise with a solution of a 60/40 mixture of 2-(bromomethyl)benzenesulfonyl chloride/4-(bromomethyl)benzenesulfonyl chloride (4.52 g) in tetrahydrofuran (20 ml). The stirred mixture was allowed to warm to 0° and volatiles were removed in vacuo. The residue was contacted with water (50 ml) and extracted three times with ethyl acetate. Combined organic portions were washed with brine, dried, and evaporated to give 4.00 g of white solid. 1H nmr δ(CD3)2COTMS 8.15-7.20 (m), 6.7-6.3 (m, NH), 4.95 (q, area 21), 4.55 (s, area 18), consistent with a ca. 60/40 mixture of 2-(bromomethyl)-/4-(bromomethyl)benzenesulfonamides. The sample was fractionally recrystallized from chloroform, but without significant change in isomeric content.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
2-(bromomethyl)benzenesulfonyl chloride 4-(bromomethyl)benzenesulfonyl chloride
Quantity
4.52 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH3:1].[Br:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10](Cl)(=[O:12])=[O:11].BrCC1C=CC(S(Cl)(=O)=O)=CC=1>O1CCCC1>[Br:2][CH2:3][C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[S:10]([NH2:1])(=[O:12])=[O:11] |f:1.2|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
N
Name
2-(bromomethyl)benzenesulfonyl chloride 4-(bromomethyl)benzenesulfonyl chloride
Quantity
4.52 g
Type
reactant
Smiles
BrCC1=C(C=CC=C1)S(=O)(=O)Cl.BrCC1=CC=C(C=C1)S(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 0°
CUSTOM
Type
CUSTOM
Details
volatiles were removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
extracted three times with ethyl acetate
WASH
Type
WASH
Details
Combined organic portions were washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrCC1=C(C=CC=C1)S(=O)(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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